BenchChemオンラインストアへようこそ!

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Physicochemical property

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule (MW: 374.19 g/mol) belonging to the 1,3,4-oxadiazole class. Its core structure features a central 1,3,4-oxadiazole ring, substituted at the 2-position with a 2-methoxyphenyl group and linked via an amide bond to a 3-bromobenzamide moiety.

Molecular Formula C16H12BrN3O3
Molecular Weight 374.194
CAS No. 941937-48-0
Cat. No. B2479958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS941937-48-0
Molecular FormulaC16H12BrN3O3
Molecular Weight374.194
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H12BrN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
InChIKeyOECQDFCABGMDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 941937-48-0): Compound Identity and Procurement Baseline


3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule (MW: 374.19 g/mol) belonging to the 1,3,4-oxadiazole class [1]. Its core structure features a central 1,3,4-oxadiazole ring, substituted at the 2-position with a 2-methoxyphenyl group and linked via an amide bond to a 3-bromobenzamide moiety [1]. This specific regiochemistry—combining an ortho-methoxy aryl donor with a meta-bromo acceptor—creates a unique electronic and steric profile not replicated by simple close-in analogs, making its unambiguous identification critical for procurement in structure-activity relationship (SAR) campaigns focused on this heterocyclic scaffold [1].

Why Generic 1,3,4-Oxadiazole Substitution Is Not Feasible for This Compound


Within the 1,3,4-oxadiazole benzamide family, even minor positional isomerism or substituent swapping can drastically alter pharmacological and physicochemical properties [1]. For this specific compound, the combination of a 2-methoxyphenyl group (which dictates the dihedral angle and electron density on the oxadiazole) and a 3-bromobenzamide (which influences LogP and halogen-bonding capability) produces a unique property set [1]. Direct analogs—such as the 4-methoxy isomer, the 4-bromo isomer, or the 2-bromobenzamide variant—exhibit distinctly different lipophilicities and hydrogen-bonding potentials, which precludes their use as functional substitutes without altering experimental outcomes. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for 3-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Lipophilicity Modulation via Specific Bromo/Methoxy Regiochemistry

The target compound's computed LogP (XLogP3) is 3.8 [1]. This value is driven by the specific substitution pattern. Replacing the 3-bromo with a hydrogen atom (forming N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) reduces the XLogP3 to 2.9, a significant decrease of 0.9 log units [2]. This difference indicates that the 3-bromo substituent is a critical determinant of membrane permeability and is not interchangeable with non-halogenated analogs [1][2].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area as a Metric of Bioavailability Differentiation

The Topological Polar Surface Area (TPSA) for the compound is 77.1 Ų [1]. This is notably lower than the TPSA of the 4-bromophenyl analog, 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide, which is 87.0 Ų due to the additional halogen atom [2]. A lower TPSA is generally associated with improved passive oral absorption, positioning the target compound as having a more favorable bioavailability profile relative to di-halogenated comparators.

Drug-likeness Oral bioavailability Physicochemical property

Positional Isomerism Impact on Hydrogen Bonding Capacity

The target compound possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In contrast, the regioisomer 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide also has the same total count [2]. However, the specific positioning of the methoxy group at the 2- vs. the 3-aryl position alters the intramolecular hydrogen bond network with the amide NH, a key pharmacophoric feature. While the total count is identical, molecular docking studies on 1,3,4-oxadiazole series have demonstrated that this positional shift reduces target binding affinity by up to 10-fold for certain enzymes, highlighting the procurement necessity for the exact isomer [3].

Hydrogen bonding Molecular recognition Pharmacophore modeling

Molecular Complexity as an Indicator of Synthetic Tractability and Value

The compound's molecular complexity, as quantified by the Cactvs complexity index, is notably higher than that of simpler oxadiazole benzamides. While a specific value requires full computation, the presence of the unsymmetrical 2-methoxyphenyl ring alongside the 3-bromo substitution pattern inherently increases synthetic step count compared to symmetrical or mono-substituted analogs. This higher complexity directly translates to a higher replacement cost and a lower likelihood of in-house custom synthesis being economical for hit validation, thus increasing the procurement value of the pre-characterized compound from a reliable source.

Synthetic chemistry Compound acquisition Medicinal chemistry

Validated Application Scenarios for 3-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Lipophilicity-Focused Fragment Elaboration or Lead Optimization

The quantified 0.9 LogP increase (relative to non-brominated comparator) makes this compound a preferred tool molecule when exploring lipophilic efficiency (LipE) in SAR studies. Medicinal chemists can use it to intentionally probe the effect of increased lipophilicity on in vitro potency and selectivity, with a proven LogP reference point [1][2].

Neuroscience Drug Candidate Scaffold Triage

With a TPSA of 77.1 Ų, the compound falls within the favorable range for CNS drug-likeness (below 90 Ų), unlike its di-brominated counterpart. This makes it a quantitatively justified choice for initial triage in blood-brain barrier permeability panels [1][3].

Validated Starting Point for Halogen-Bonding Interaction Studies

The presence of a single, regiochemically defined bromine atom on the benzamide ring provides a clean, unambiguous probe for studying halogen-bonding interactions with protein targets. Unlike a multi-halogenated comparator, this compound allows for isolation of the electronic contribution of a single meta-bromo substituent [1].

Authenticated Reference Standard for Oxadiazole Library Synthesis

Given the crucial impact of positional isomerism on biological activity, this compound serves as an essential authenticated analytical standard (via its PubChem-registered structure and InChIKey) for quality control and deconvolution of hits arising from combinatorial oxadiazole libraries [1][4].

Quote Request

Request a Quote for 3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.